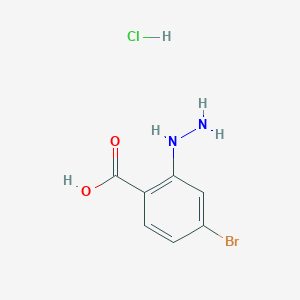

4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Overview

Description

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 . It has a molecular weight of 267.51 . This compound is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 267.51 . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications

Bioorthogonal Coupling Reactions

4-Bromo-2-hydrazinylbenzoic acid hydrochloride has been used in bioorthogonal coupling reactions. In a study by Ozlem Dilek et al. (2015), the compound, in combination with 2-formylphenylboronic acid, was used to form a stable product in neutral aqueous solution. This reaction was orthogonal to protein functional groups and could be useful for couplings under physiologically compatible conditions.

Synthesis of Novel Heterocyclic Compounds

Research by M. El-Hashash et al. (2015) highlights the use of this compound in synthesizing a series of heterocyclic compounds, like aroylacrylic acids, pyridazinones, and furanones. These compounds were prepared for potential antibacterial activities, demonstrating the broad application of the chemical in synthesizing biologically active molecules.

Synthesis of Spirooxazines

This compound was utilized in the synthesis of photochromic polymer materials. Yang Zhi-fan (2012) research demonstrates its use in creating N-methyl-5-carboxyl-9-hydroxyl spirooxazine and N-Carboxy ethyl-9'-hydroxy spirooxazine. These compounds, containing functional groups, can self-condense or graft onto different polymers for enhanced photochromic properties.

Synthesis of Antimicrobial Compounds

A study by Łukasz Popiołek and Anna Biernasiuk (2016) used hydrazide-hydrazones of this compound to synthesize compounds with high bacteriostatic or bactericidal activity against Gram-positive bacteria, highlighting its potential in creating new antimicrobial agents.

Synthesis of Anticancer Drug Intermediates

This compound is also instrumental in synthesizing key intermediates for anticancer drugs. In a study focused on thymidylate synthase inhibitors, Cao Sheng-li (2004) described the preparation of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a critical intermediate in certain anticancer drug syntheses, starting from compounds including this compound.

Polymer Synthesis

In a study by Hanaa G. Attiya et al. (2022), 2-hydrazinylbenzo[d]thiazole, a derivative of this compound, was used for the production of novel carrier polymers. These polymers demonstrated antibacterial activities and potential for anticancer applications.

Safety and Hazards

properties

IUPAC Name |

4-bromo-2-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTJBCCDBRFUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B2887384.png)

![N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887391.png)

![2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2887392.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887394.png)